4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound characterized by its unique structural composition, which integrates a triazino and benzimidazole ring system. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, typically involving multi-step processes that ensure the formation of the desired structure with high purity and yield. The synthesis often starts with the benzimidazole core, followed by the introduction of the triazino ring and subsequent modifications of the phenyl group through chlorination and fluorination.
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. It is categorized under triazino-benzimidazole derivatives, which are recognized for their potential therapeutic properties, including antimicrobial and anticancer effects.
The synthesis of 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine generally follows a multi-step organic reaction pathway. Key steps include:
The molecular formula of 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is . The compound features:
The compound's CAS Number is 1158195-73-3, which allows for its identification in chemical databases. Its molecular weight is approximately 305.73 g/mol .
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used. Substitution reactions typically involve nucleophiles under controlled temperatures to prevent side reactions. The precise choice of reagents and conditions can significantly influence the yield and purity of the desired products .
The major products from these reactions include various substituted derivatives that can exhibit distinct physical and chemical properties.
The mechanism of action for 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific biological targets such as enzymes or receptors. Binding to these targets can alter their activity and lead to various biological effects. The exact pathways depend on the specific application and target molecule involved in therapeutic or experimental contexts.
Physical properties include:
Chemical properties include:
Relevant data regarding melting point or boiling point would require specific experimental determination but is crucial for practical applications in synthesis and formulation .
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several notable applications:
This compound exemplifies significant potential across multiple fields of scientific research and application due to its unique properties and versatile functionality.
This complex heterocyclic compound represents an emerging chemotype in pharmaceutical research, integrating structural elements of both benzimidazoles and triazines into a single pharmacologically relevant entity. Its systematic name denotes a precise arrangement of atoms featuring a triazino-benzimidazole core substituted with a chloro-fluorophenyl ring and an essential amine functional group at position 2. The compound's chemical identifiers are summarized below:
Table 1: Fundamental Identifiers of the Target Compound
Identifier Type | Value |
---|---|
CAS Registry Number | 1158195-73-3 |
ChemDiv Building Block ID | BB12-4344 |
Molecular Formula | C₁₅H₁₁ClFN₅ |
Molecular Weight | 315.74 g/mol |
Exact Mass | 315.069 |
SMILES Notation | NC(N1)=NC(c(ccc(Cl)c2)c2F)n2c1nc1c2cccc1 |
First synthesized and characterized circa 2012-2013, this compound emerged during a period of intensified exploration into fused heterocyclic systems capable of addressing complex biological targets. Its CAS registry (1158195-73-3) corresponds with pharmaceutical patent activity from this era, reflecting industry interest in triazino-benzimidazoles as privileged scaffolds. The compound was specifically designed to overcome limitations of simpler benzimidazole derivatives, which—despite demonstrating broad bioactivity—often exhibited insufficient target affinity or pharmacokinetic profiles for advanced development [3].
Commercial availability as a building block (e.g., ChemDiv's BB12-4344) since approximately 2018 has accelerated its investigation in drug discovery programs. Suppliers like JHECHEM CO LTD have offered the compound with validated REACH registration status, facilitating access for global research teams exploring novel kinase inhibitors and antimicrobial agents. This accessibility has positioned it as a strategic intermediate in targeted libraries against underexplored disease mechanisms [1] [3].
The molecular architecture features an intricate fusion: a benzimidazole moiety condensed with a 1,3,5-triazine ring, creating a planar, π-electron-rich system conducive to intercalation and multipoint target binding. Key structural attributes include:
Table 2: Calculated Physicochemical Properties
Property | Value | Significance |
---|---|---|
Topological Polar Surface Area (PSA) | 66 Ų | Moderate membrane permeability |
Predicted LogP (XLogP3) | 2.2 | Balanced lipophilicity for cellular uptake |
Predicted Density | 1.62 g/cm³ | Crystallinity potential |
Predicted Boiling Point | 462.8 ± 55.0 °C | Thermal stability consideration |
Hydrogen Bond Acceptors | 5 | Target interaction capacity |
Hydrogen Bond Donors | 1 | Solubility and target binding |
Computational analyses predict substantial thermal stability (boiling point ~462°C) and moderate lipophilicity (LogP ~2.2), suggesting favorable developability. The relatively high polar surface area (66 Ų) may necessitate formulation optimization for CNS penetration but supports solubility in peripheral tissue targeting [3].
This hybrid scaffold demonstrates compelling mechanistic versatility against resistance-conferring targets:
Current research prioritizes its application in neglected therapeutic areas, including:
The compound's commercial availability as a research-grade building block (1mg to 50mg quantities) in formats including DMSO solutions and 96-tube racks has enabled high-throughput screening campaigns targeting these niche indications. Its stability profile supports long-term bioactivity studies critical for validating novel mechanisms [1] [2].
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: